5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine
Description
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a methoxy group at position 5, a phenyl group at position 2, and a phenylsulfanyl moiety at position 2.
Key structural features influencing bioactivity:
- Methoxy group: Enhances lipophilicity and may modulate receptor binding.
- Phenylsulfanyl moiety: Contributes to anti-inflammatory and neuroprotective effects, as seen in 4-PSB-2 .
- Pyrimidine core: A heterocyclic aromatic ring that serves as a scaffold for drug design, often targeting enzymes or receptors in neurological pathways .
Properties
IUPAC Name |
5-methoxy-2-phenyl-4-phenylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-15-12-18-16(13-8-4-2-5-9-13)19-17(15)21-14-10-6-3-7-11-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKKMWFAQVJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 5-methoxy-2-phenylpyrimidine and phenylsulfanyl chloride in the presence of a base such as triethylamine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl group.
Scientific Research Applications
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Phenylsulfanyl)butanedione (4-PSB-2)
Structural Differences :
- 4-PSB-2 is a butanedione derivative, whereas 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a pyrimidine.
Pharmacological Effects :
- 4-PSB-2: Reduces neuroinflammation (↓ TNF-α, COX-2, iNOS) in Alzheimer’s disease (AD) models . Enhances synaptic plasticity (↑ PSD-95 expression, LTP) and fear memory retrieval in WT and 3xTg-AD mice . Molecular descriptors: MW <500 g/mol, MlogP <4.15, TPSA <140 Ų (complies with Lipinski’s rules for oral bioavailability) .
- This compound :
- Predicted higher molecular weight (~340–360 g/mol) and TPSA (~70–80 Ų) due to the pyrimidine core and substituents.
- Likely improved CNS penetration compared to 4-PSB-2 due to lower TPSA and aromaticity.
Therapeutic Potential:
5-Bromo-2-N-[...]pyrimidine-2,4-diamine ()
Structural Differences :
- Bromine substitution at position 5 vs. methoxy in the target compound.
- Additional amine and pyridinylmethoxy groups alter solubility and receptor interactions.
Functional Insights :
5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine ()
Structural Similarities :
- Dual methoxy and phenylsulfanyl substitutions.
- Pyridinyl group at position 2 enhances metal-binding capacity.
Functional Implications :
- The additional methoxy group may increase lipophilicity but reduce blood-brain barrier permeability compared to the target compound.
Data Tables
Biological Activity
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of tumor cells.
- Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
Research has demonstrated that this compound possesses significant anticancer properties. For example, it has been tested against various tumor cell lines, showing notable cytotoxicity:
| Cell Line | GI Value (%) |
|---|---|
| Non-small cell lung cancer (HOP-62) | 75.65 |
| CNS cancer (SNB-75) | 82.51 |
| Renal cancer (RXF 393) | 75.34 |
| Breast cancer (HS578T) | 74.34 |
These values indicate the percentage of growth inhibition compared to control groups .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against resistant strains of bacteria, indicating its potential utility in treating infections caused by multidrug-resistant organisms:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus (MRSA) | Moderate |
| Escherichia coli | High |
| Streptococcus pneumoniae | Significant |
These findings highlight the compound's promise as a therapeutic agent in infectious diseases .
Case Studies and Research Findings
- Study on Cytotoxicity : A study reported that derivatives of pyrimidine compounds, including this compound, exhibited varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the importance of specific substitutions on the pyrimidine ring to enhance activity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that modifications in the phenylsulfanyl group could significantly alter the antimicrobial potency, suggesting a structure-dependent activity profile .
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds similar to this compound can reduce tumor growth in animal models, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
